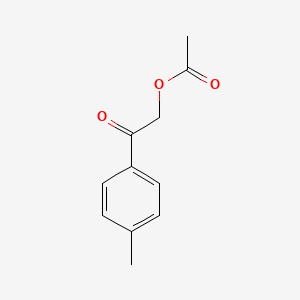

2-(4-Methylphenyl)-2-oxoethyl acetate

説明

2-(4-Methylphenyl)-2-oxoethyl acetate (B1210297) is a chemical entity characterized by a p-tolyl group attached to a glyoxylic acid ethyl ester that has been acetylated. Its structure is a confluence of functionalities that are each highly relevant in various domains of chemical science.

Alpha-keto esters are a class of organic compounds possessing a ketone functional group adjacent to an ester. This unique arrangement of two vicinal carbonyl groups imparts a rich and versatile reactivity, making them highly valuable intermediates in organic synthesis. beilstein-journals.org They serve as crucial building blocks for a wide array of more complex molecules, including heterocyclic compounds, α-hydroxy acids, and α-amino acids. nih.govacs.org The electrophilic nature of the keto group allows for a variety of nucleophilic addition reactions. beilstein-journals.org

The synthesis of α-keto esters can be achieved through several established methodologies. Traditional routes include the Friedel–Crafts acylation of aromatic compounds with reagents like ethyl oxalyl chloride. beilstein-journals.org Other methods involve the oxidation of corresponding α-hydroxy esters, the oxidation of alkenes, or the reaction of aryl diazoacetates with water. nih.govorganic-chemistry.org More recent advancements focus on developing greener and more efficient catalytic processes. beilstein-journals.org For instance, platinum-catalyzed direct C-H acylation with ethyl chlorooxoacetate has been reported as a highly efficient, oxidant-free method to introduce the α-keto ester functionality. acs.org The stability and diverse reactivity of α-keto esters have cemented their role as indispensable synthons in the synthesis of natural products and pharmaceuticals. beilstein-journals.orgbeilstein-journals.org

Aromatic esters are organic compounds where an ester functional group is attached to an aromatic ring. worktribe.com This class of compounds, which includes aromatic acetate esters, has wide-ranging applications. worktribe.com In chemical biology, they are often used as intermediates in the synthesis of pharmaceuticals and other bioactive molecules. numberanalytics.commdpi.com The ester functionality can be strategically employed as a prodrug, improving the bioavailability and solubility of a drug, or as a key linking group in more complex molecular designs. numberanalytics.com For example, novel lipophilic hydroxyalkyl esters have been synthesized and shown to possess promising antioxidant and antibacterial activities. mdpi.com

In material science, aromatic esters are fundamental monomers for the creation of high-performance polymers. numberanalytics.comnumberanalytics.com The polymerization of aromatic esters can lead to materials with unique and desirable properties. numberanalytics.com For instance, polyesters and polyacrylates, derived from ester monomers, are used extensively in coatings, adhesives, and packaging materials. numberanalytics.com Activated esters are particularly useful in polymer chemistry for post-polymerization modification, allowing for the synthesis of functional materials like glycopolymers for biomedical applications. mdpi.com Acetate esters specifically are widely used as solvents for various resins, lacquers, and plastics. iloencyclopaedia.org

The structural motif present in 2-(4-Methylphenyl)-2-oxoethyl acetate is mirrored in the natural world. A notable example is the natural product Hofmeisterin , which has been isolated from Hofmeisteria schaffneri. nih.gov The chemical structure of Hofmeisterin is [2-(2-hydroxy-4-methylphenyl)-2-oxoethyl] acetate. nih.gov It is remarkably similar to the title compound, differing only by the presence of a hydroxyl group at the ortho position of the phenyl ring. The discovery of Hofmeisterin underscores the biological relevance of this particular chemical scaffold. Another related natural product, Hofmeisterin II , has also been identified. nih.gov

The process of identifying the structure of natural products, known as structure elucidation, is a cornerstone of organic chemistry. youtube.com It often involves a combination of spectroscopic techniques and chemical synthesis to confirm the proposed structure. youtube.com The existence of compounds like Hofmeisterin provides a basis for the design of "pseudo natural products," which are simplified, synthetically accessible molecules inspired by complex natural structures. youtube.com This approach aims to capture the biological activity of natural products in novel compounds with improved properties for research and therapeutic development. youtube.com

The academic relevance of this compound is amplified by the active research into its structural analogues. These keto esters are recognized as versatile intermediates for the synthesis of more complex molecules, particularly heterocyclic compounds. researchgate.net

Recent research has focused on the synthesis and characterization of various analogues. For example, 2-(4-Methylphenyl)-2-oxoethyl 3-bromobenzoate was synthesized and its crystal structure analyzed. researchgate.net This compound serves as a synthon, or building block, for creating new heterocyclic systems, which are prevalent in pharmaceuticals and agrochemicals. researchgate.net Another documented analogue is 2-(4-Methylphenyl)-2-oxoethyl 2-naphthylacetate . nih.gov

The broader field of β,γ-unsaturated α-ketoesters, which share the core keto-ester functionality, is an area of intense investigation, particularly in asymmetric catalysis. nih.gov Researchers are developing new catalytic systems to control the stereochemistry of reactions involving these synthons, leading to the efficient creation of chiral molecules. nih.gov These chiral products are highly valuable as building blocks in the synthesis of natural products and for drug discovery. nih.gov The ongoing exploration of the reactivity and synthesis of these and other related analogues highlights the continued importance of the 2-oxo-2-arylethyl acetate scaffold in modern organic chemistry.

Structure

3D Structure

特性

IUPAC Name |

[2-(4-methylphenyl)-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-8-3-5-10(6-4-8)11(13)7-14-9(2)12/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMGKFZCRKFZPMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40408864 | |

| Record name | 2-(4-methylphenyl)-2-oxoethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40408864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65143-37-5 | |

| Record name | 2-(4-methylphenyl)-2-oxoethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40408864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Synthesis of 2 4 Methylphenyl 2 Oxoethyl Acetate and Its Derivatives

Design Principles for α-Keto Ester Synthesis

The design of synthetic routes to α-keto esters is guided by the inherent reactivity of the target functional group. The 1,2-dicarbonyl motif is a key feature, making these compounds valuable precursors for various pharmaceuticals and natural products. researchgate.netnih.gov General strategies for constructing the α-keto ester functionality often involve either the introduction of an ester group alpha to a ketone or the oxidation of a precursor that already contains the carbon skeleton.

Several key design principles are considered:

Atom Economy: Modern synthetic design emphasizes the maximization of atom economy, where the majority of atoms from the starting materials are incorporated into the final product. Direct oxidative coupling of ketones with carboxylic acids is a prime example of an atom-efficient method.

Reactivity and Umpolung: The natural polarity of the α-position to a carbonyl group is nucleophilic. Therefore, many synthetic strategies involve an "umpolung" or reversal of this polarity, turning the α-carbon into an electrophilic or radical center to facilitate reaction with a carboxylate nucleophile.

Precursor Availability: The choice of synthetic route is often dictated by the commercial availability and cost of the starting materials. For instance, methods utilizing readily available ketones and carboxylic acids are often preferred.

Chemoselectivity: In the synthesis of complex molecules with multiple functional groups, the chosen reactions must be highly chemoselective, targeting only the desired reactive sites. For example, some methods for α-acyloxy ketone synthesis are tolerant of other functional groups like esters, ketals, and amines.

A prevalent strategy for the synthesis of α-acyloxy ketones, a class of compounds that includes 2-(4-Methylphenyl)-2-oxoethyl acetate (B1210297), is the α-acyloxylation of ketones. rsc.org Traditionally, this was achieved through the nucleophilic substitution of α-haloketones with carboxylate salts. rsc.org

Multi-step Organic Synthesis Approaches

The synthesis of 2-(4-Methylphenyl)-2-oxoethyl acetate can be effectively achieved through a multi-step approach that involves the initial formation of a suitable precursor followed by the introduction of the acetate group.

Esterification Reactions in the Formation of this compound

A common and direct method for the synthesis of this compound involves the esterification of an α-hydroxy ketone or the nucleophilic substitution of an α-haloketone. The latter is a widely used method for preparing α-acyloxy ketones. rsc.org

A plausible synthetic route involves the reaction of 2-bromo-1-(4-methylphenyl)ethan-1-one with an acetate salt, such as sodium acetate or potassium acetate. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the acetate anion displaces the bromide ion. walisongo.ac.id

A representative, though not explicitly published for this specific compound, procedure would be:

Step 1: Synthesis of 2-bromo-1-(4-methylphenyl)ethan-1-one. This intermediate can be synthesized by the bromination of 4-methylacetophenone.

Step 2: Nucleophilic Substitution. 2-bromo-1-(4-methylphenyl)ethan-1-one is then reacted with a suitable acetate salt in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724). The reaction mixture is typically heated to facilitate the substitution.

Alternatively, the esterification can be achieved by reacting 2-hydroxy-1-(4-methylphenyl)ethanone (B1617440) with acetic anhydride (B1165640) or acetyl chloride in the presence of a base. researchgate.net

Incorporation of Aryl and Oxoethyl Moieties

The core structure of this compound is built upon a p-methylated phenyl ring attached to an oxoethyl acetate group. The synthesis of the key intermediate, 2-bromo-1-(4-methylphenyl)ethan-1-one, starts from 4-methylacetophenone. The aryl and methyl ketone moieties are already present in this starting material. The "oxoethyl" portion is then functionalized in a subsequent step.

The bromination of 4-methylacetophenone at the α-position introduces the necessary functionality for the subsequent introduction of the acetate group. This electrophilic substitution reaction is a standard method for the preparation of α-haloketones.

Optimization of Reaction Conditions for Yield and Purity

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters that are typically optimized include:

Solvent: The choice of solvent can significantly impact the reaction rate and selectivity. For the nucleophilic substitution of α-haloketones, polar aprotic solvents like DMF, DMSO, and acetonitrile are often used as they can solvate the cation of the acetate salt while leaving the anion relatively free to act as a nucleophile. walisongo.ac.id

Base/Catalyst: In esterification reactions using acetic anhydride or acetyl chloride, a base such as pyridine (B92270) or triethylamine (B128534) is often added to neutralize the acidic byproduct (acetic acid or hydrochloric acid) and drive the reaction to completion. For nucleophilic substitutions, the choice of the counter-ion of the acetate salt (e.g., sodium vs. potassium) can influence solubility and reactivity.

Temperature: The reaction temperature is a critical parameter. Higher temperatures generally increase the reaction rate but can also lead to the formation of side products. The optimal temperature is determined experimentally to achieve a balance between reaction time and product purity.

Reaction Time: The duration of the reaction is monitored, often by techniques like Thin Layer Chromatography (TLC), to ensure the complete consumption of the starting materials and to prevent the degradation of the product.

| Parameter | Condition | Rationale |

| Reactants | 2-bromo-1-(4-methylphenyl)ethan-1-one, Sodium Acetate | Readily available starting materials for nucleophilic substitution. |

| Solvent | Dimethylformamide (DMF) | A polar aprotic solvent that facilitates SN2 reactions. |

| Temperature | 50-80 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate without significant decomposition. |

| Reaction Time | 2-6 hours | Typically sufficient for the completion of the reaction, monitored by TLC. |

| Work-up | Aqueous extraction and recrystallization | To remove inorganic salts and purify the final product. |

Retrosynthetic Analysis for Complex Analogues of this compound

Retrosynthetic analysis is a powerful strategy for planning the synthesis of complex organic molecules by working backward from the target molecule to simpler, commercially available starting materials. libretexts.org For complex analogues of this compound, this approach allows for the identification of key bond disconnections and strategic simplifications.

A retrosynthetic analysis of a generic α-acyloxy ketone would identify the ester bond as a primary disconnection point. This leads back to an α-hydroxy ketone and a carboxylic acid, or an α-haloketone and a carboxylate salt. nih.gov

For a more complex analogue, for instance, one with additional substituents on the aromatic ring or a different acyl group, the retrosynthetic approach would involve:

Functional Group Interconversion (FGI): The α-acyloxy ketone functionality is disconnected to an α-haloketone and a carboxylate.

C-C Bond Disconnection: The bond between the carbonyl carbon and the aromatic ring can be disconnected via a Friedel-Crafts acylation, leading back to a substituted benzene (B151609) and an appropriate acylating agent.

Simplification of Substituents: Any complex substituents on the aromatic ring or the acyl chain are further broken down into simpler precursors.

Application of Computational Tools in Retrosynthetic Pathway Design

In recent years, computational tools have become increasingly valuable in designing and evaluating retrosynthetic pathways. mdpi.com These tools utilize large databases of chemical reactions and sophisticated algorithms to propose and rank potential synthetic routes.

For the design of novel analogues of this compound, computational tools can assist in several ways:

Automated Retrosynthesis: Software can automatically generate multiple retrosynthetic pathways for a given target molecule, saving significant time and effort for the chemist.

Reaction Feasibility Prediction: By analyzing the reaction databases, these tools can predict the likelihood of success for a given reaction step and suggest optimal reaction conditions.

Virtual Screening of Analogues: Computational methods can be used to design and evaluate the properties of a large number of virtual analogues before committing to their synthesis. This is particularly useful in drug discovery and materials science for identifying candidates with desired properties. mdpi.com

Reactivity and Property Prediction: Computational chemistry can be used to calculate various molecular properties, such as reactivity indices and ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which can guide the design of analogues with improved characteristics. mdpi.com

| Computational Tool | Application in Synthesis Design |

| Retrosynthesis Software | Automatically generates and ranks potential synthetic routes for complex target molecules. |

| Quantum Chemistry Software | Calculates electronic properties to predict reactivity and reaction mechanisms. |

| Molecular Docking Programs | Simulates the interaction of a molecule with a biological target, aiding in the design of bioactive compounds. |

| ADME Prediction Tools | Predicts the pharmacokinetic properties of a molecule, guiding the design of drug candidates. mdpi.com |

Synthesis of Key Intermediates

The principal synthetic route to this compound and similar keto esters involves the esterification of an appropriate α-haloketone. The most crucial intermediate for the title compound is 2-bromo-1-(p-tolyl)ethanone , also known as p-methylphenacyl bromide. aobchem.comcymitquimica.com

The synthesis of this α-bromoketone typically starts from the corresponding acetophenone (B1666503), in this case, 4'-methylacetophenone (B140295). The bromination occurs at the α-carbon position (the carbon adjacent to the carbonyl group) using a brominating agent like bromine (Br₂) in a suitable solvent such as methanol (B129727) or acetic acid.

A general reaction is as follows:

Reactants: 4'-Methylacetophenone and Bromine

Product: 2-Bromo-1-(p-tolyl)ethanone

Byproduct: Hydrogen bromide (HBr)

Once the 2-bromo-1-(p-tolyl)ethanone is obtained, it can be reacted with an acetate salt, such as sodium acetate or potassium acetate, in a nucleophilic substitution reaction to yield the final product, this compound. sigmaaldrich.comnih.gov

Synthesis of Structural Analogues and Derivatives of this compound

The versatility of the synthetic route allows for the creation of a wide range of structural analogues by modifying either the phenyl ring or the acetate moiety.

Synthesis of Halo- and Substituted Phenyl-Oxoethyl Acetates

The synthesis of halo- and other substituted phenyl-oxoethyl acetates follows a similar pathway to the parent compound, beginning with a substituted acetophenone. For instance, to create a chloro-substituted analogue, one would start with a chloroacetophenone.

A representative synthesis involves the Friedel-Crafts acylation to produce the necessary ketone intermediate. For example, methyl 2-(4-chlorophenyl)-2-oxoacetate can be synthesized by reacting chlorobenzene (B131634) with methyl oxalyl chloride in the presence of a Lewis acid catalyst like aluminium chloride. chemicalbook.com The resulting α-keto ester can then be modified as needed.

Similarly, α-bromoketones with various substituents on the phenyl ring (e.g., nitro, fluoro, bromo) can be prepared and subsequently converted to their corresponding oxoethyl acetate derivatives. rsc.org

Table 1: Examples of Substituted α-Bromoketone Intermediates

| Compound Name | Reactants | Reference |

|---|---|---|

| 2-Bromo-1-(4-bromophenyl)ethanone | 4-Bromoacetophenone, Brominating Agent | rsc.org |

| 2-Bromo-1-(3-fluorophenyl)ethanone | 3-Fluoroacetophenone, Brominating Agent | rsc.org |

Synthesis of Quinoxaline-Derived Oxoethyl Acetates

Quinoxaline (B1680401) derivatives are important heterocyclic compounds often synthesized through the condensation of an ortho-phenylenediamine (a 1,2-diaminobenzene) with a 1,2-dicarbonyl compound.

To generate a quinoxaline structure appended with an oxoethyl acetate moiety, a specialized dicarbonyl precursor containing this functionality would be required. The general synthesis is a cyclocondensation reaction, often catalyzed by acids or various metal catalysts, and can be performed under mild conditions, sometimes in water or using recyclable catalysts. nih.gov

The fundamental reaction is:

Reactants: An ortho-phenylenediamine and a 1,2-dicarbonyl compound.

Conditions: Can range from reflux in acetic acid to room temperature reactions with specific catalysts. nih.gov

Product: A substituted quinoxaline.

The diversity of the resulting quinoxaline is determined by the substituents on both the diamine and the dicarbonyl starting materials.

Synthesis of Chromen-7-yloxy Acetate Derivatives

Chromenone, or coumarin (B35378), derivatives are widely studied scaffolds. The synthesis of chromen-7-yloxy acetate derivatives typically proceeds via the Williamson ether synthesis. This involves the reaction of a 7-hydroxycoumarin with a haloacetate ester, such as ethyl bromoacetate (B1195939).

The general procedure is as follows:

A mixture of a 7-hydroxycoumarin, a weak base (e.g., potassium carbonate), and a solvent (e.g., acetone) is prepared.

Ethyl bromoacetate is added to the mixture.

The reaction is heated under reflux for several hours. google.com

This method facilitates the coupling of the acetate moiety to the coumarin core through an ether linkage at the 7-position. cymitquimica.commdpi.com The resulting ester can be further hydrolyzed to the corresponding carboxylic acid if desired. mdpi.com

Table 2: Synthesis of a Chromen-7-yloxy Acetate Derivative

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| 7-hydroxy-4-methylcoumarin | 1. Methyl bromoacetate, K₂CO₃, Acetone | Methyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate | google.com |

Synthesis of Quinolinecarboxylate Analogues

Quinoline (B57606) derivatives, particularly those with a carboxylate group, are significant in medicinal chemistry. There are numerous classical and modern methods for synthesizing the quinoline core. rsc.org

Doebner-von Miller Reaction: This method involves the reaction of an aniline (B41778) with an α,β-unsaturated carbonyl compound. For synthesizing quinoline-4-carboxylic acids, the reaction uses an aniline, an aldehyde, and pyruvic acid. nih.gov

Gould-Jacobs Reaction: Aniline or a substituted aniline is reacted with diethyl ethoxymethylenemalonate to produce 4-hydroxyquinoline (B1666331) derivatives, which can be further functionalized. rsc.org

Carbonylation/Decarboxylation: A modern approach involves starting with a substituted dihaloquinoline. A palladium-catalyzed carbonylation reaction introduces two carboxylate groups, followed by a selective thermal decarboxylation to yield the desired quinoline-3-carboxylic acid. google.com

A novel one-pot protocol has been developed starting from 2-aminobenzaldehydes and β-nitroacrylates, which proceeds through an aza-Michael addition followed by an intramolecular Henry reaction and subsequent elimination steps to form functionalized quinoline-2-carboxylates in good yields. mdpi.com

Synthesis of Sulfonamidoacetate and Sulfonylaminoacetate Derivatives

Sulfonamide derivatives are a critical class of compounds in pharmaceuticals. The most common method for their synthesis involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base like pyridine or triethylamine to neutralize the HCl byproduct. nih.govresearchgate.net

To synthesize a sulfonamidoacetate, one could react an aminosulfonamide with chloroacetyl chloride to form an intermediate which can then be used in further cyclization or condensation reactions. nih.gov Alternatively, a sulfonyl chloride can be reacted with an amino acid ester (like glycine (B1666218) methyl ester) to directly form a sulfonylaminoacetate derivative.

The general reaction for sulfonamide bond formation is:

Reactants: An amine (R-NH₂) and a sulfonyl chloride (R'-SO₂Cl)

Base: Triethylamine, Pyridine, or NaOH

Product: A sulfonamide (R'-SO₂-NH-R)

This robust reaction allows for the coupling of various amine- and sulfonyl chloride-containing fragments to produce a diverse library of sulfonamide derivatives. nih.gov

Synthesis of Depside Derivatives

Depsides are a class of polyphenolic compounds composed of two or more hydroxybenzoic acid units linked by an ester bond. They are predominantly found in lichens and fungi and exhibit a wide array of biological activities, including anticancer, antioxidant, and anti-inflammatory properties. nih.govnih.gov The synthesis of depside derivatives is an active area of research, and phenacyl esters, including structures related to this compound, serve as key intermediates in their construction.

The fundamental challenge in depside synthesis is the formation of the characteristic ester linkage between phenolic acid units. One common strategy involves the activation of the carboxylic acid of one phenolic unit and its subsequent reaction with the hydroxyl group of another. The use of a phenacyl group, such as the 2-oxo-2-(4-methylphenyl)ethyl moiety, can serve as a protecting group for the carboxylic acid. This protection strategy allows for other chemical manipulations on the molecule before the final ester bond formation or deprotection.

Recent research has focused on designing and synthesizing novel depside derivatives to enhance their biological efficacy. jddtonline.info For instance, a series of new depsides were synthesized and evaluated for their antibacterial and antifungal activities. jddtonline.info In one study, the synthesis of a new depside derivative, pericodepside (2), was achieved from a precursor, proatranorin III (1), through an esterification process. nih.gov This highlights how the modification of a core depside structure through esterification can lead to novel compounds with enhanced pharmacological activity. nih.gov While direct use of this compound is not explicitly detailed in these examples, its structural motif is central to the phenacyl ester chemistry often employed in this field. The esterification to form the depside linkage often involves coupling agents or the conversion of a carboxylic acid to a more reactive species that can then react with a phenolic hydroxyl group.

Table 1: Examples of Synthesized Depside Derivatives and their Activities

| Compound Name | Starting Materials/Moieties | Biological Activity Noted | Reference |

| Pericodepside (2) | Proatranorin III (1), Pericosine analogue | Inhibits cancer cell viability, invasion, and growth | nih.gov |

| 2-(2-propoxy-2-oxoethyl) phenyl 4-methylbenzoate (P8) | 2-(2-propoxy-2-oxoethyl)phenol, 4-methylbenzoyl chloride | Antifungal activity against Candida albicans | jddtonline.info |

| Olivetoric acid (9) | Not specified | Strong suppression of mPGES-1 activity | nih.gov |

| Perlatolic acid (8) | Not specified | Strong suppression of mPGES-1 activity | nih.gov |

The biosynthesis of depsides often involves complex enzymatic pathways, primarily featuring non-reducing polyketide synthases (NR-PKSs) that catalyze the key ester bond formation. researchgate.net Understanding these natural synthetic routes provides inspiration for laboratory syntheses.

Synthesis of Heterocyclic-Substituted Oxoethyl Acetates

The incorporation of heterocyclic scaffolds into molecular frameworks is a cornerstone of medicinal chemistry, as these rings can significantly influence the pharmacological properties of a compound. researchgate.netrsc.org The 2-oxoethyl acetate backbone, particularly when functionalized as an α-haloketone (e.g., 2-bromo-1-(4-methylphenyl)ethan-1-one), is a versatile precursor for the synthesis of a wide range of heterocyclic systems, such as oxazoles, thiazoles, and imidazoles. ekb.eg

The general strategy involves the reaction of the α-functionalized ketone with a binucleophilic species, leading to cyclization and the formation of the heterocyclic ring. For example, the Hantzsch thiazole (B1198619) synthesis involves the reaction of an α-haloketone with a thioamide to yield a thiazole ring. Similarly, reaction with an amidine can yield an imidazole, and reaction with an amide can lead to an oxazole (B20620).

Research in this area has led to the development of various substituted heterocycles with potential biological applications.

Oxadiazoles: Libraries of 3,5-disubstituted-1,2,4-oxadiazoles have been synthesized by coupling amidoximes with carboxylic acids, followed by cyclization. researchgate.net

Oxazoles and Thiazoles: N-acetyl cysteine has been used as a starting material to synthesize substituted oxazole and thiazole derivatives. ekb.eg For instance, an esterified derivative was cyclized to an oxazole using phosphorus oxychloride, while reaction with Lawesson's reagent followed by an α-haloketone afforded a thiazole ring. ekb.eg

Azepines: Densely functionalized oxo-azepines have been prepared through multi-step syntheses involving the late-stage oxidation of tetrahydroazepines. nih.govmdpi.com

These synthetic approaches demonstrate the utility of ketone-containing building blocks for accessing complex heterocyclic structures. The this compound molecule provides a reactive carbonyl and an adjacent methylene (B1212753) group that can be readily functionalized (e.g., via halogenation) to become a key component in such cyclization reactions.

Table 2: Synthetic Strategies for Heterocycles from Ketone Precursors

| Heterocycle Class | General Precursors | Key Reaction Type | Reference |

| Thiazole | α-Haloketone, Thioamide | Hantzsch Synthesis | ekb.eg |

| Oxazole | α-Haloketone, Amide | Robinson-Gabriel Synthesis | caltech.edu |

| Imidazole | α-Diketone/α-Haloketone, Aldehyde, Ammonia | Radziszewski/Debus-Radziszewski Synthesis | ekb.eg |

| 1,2,4-Oxadiazole | Amidoxime, Carboxylic Acid/Acyl Chloride | Coupling and Cyclization | researchgate.net |

Stereoselective Synthesis in Related Oxoethyl Structures

Achieving stereocontrol in the synthesis of chiral molecules is a critical objective in modern organic chemistry, particularly for the preparation of pharmaceuticals. For structures related to this compound, the ketone moiety is a prime target for stereoselective reduction to produce a chiral α-hydroxy ester. A variety of powerful methods have been developed for the asymmetric reduction of α-keto esters and related compounds. researchgate.net

Biocatalytic Reduction: Enzymes, particularly ketoreductases (KREDs), have emerged as highly efficient and selective catalysts for the reduction of ketones. nih.gov The use of commercially available KREDs can provide access to specific stereoisomers of α-hydroxy esters in high yield and with excellent enantiomeric and diastereomeric excess. alaska.edu For example, the biocatalytic reduction of α-alkyl-β-keto esters using NADPH-dependent ketoreductases is a highly efficient method for preparing optically pure hydroxy esters. nih.gov Different enzymes can be selected to produce either syn or anti diastereomers, offering a high degree of control over the stereochemical outcome. alaska.edu

Chiral Auxiliaries and Reagents: Another well-established approach involves the use of chiral auxiliaries or chiral reducing agents. nih.gov For instance, cis-1-arylsulfonamido-2-indanols have been shown to be effective chiral auxiliaries for the asymmetric reduction of α-keto esters. nih.gov Reduction with bulky hydride reagents like L-Selectride proceeds with high diastereoselectivity, which is attributed to chelation control where the reagent attacks from the less sterically hindered face of the substrate-auxiliary complex. nih.gov Similarly, asymmetric transfer hydrogenation using well-defined chiral ruthenium catalysts can effectively reduce 1,2-diketones to optically active α-hydroxy ketones with high enantiomeric excess. nih.gov

These methodologies offer robust pathways to control the stereochemistry at the carbonyl carbon of oxoethyl structures. Applying these techniques to this compound would yield enantiomerically enriched (R)- or (S)-2-hydroxy-2-(4-methylphenyl)ethyl acetate, which are valuable chiral building blocks for further synthesis.

Table 3: Methods for Stereoselective Reduction of α-Keto Esters and Related Ketones

| Method | Catalyst / Reagent | Key Features | Typical Stereoselectivity | Reference |

| Biocatalytic Reduction | Ketoreductases (KREDs) | High specificity, mild conditions, environmentally friendly. | >99% ee, >99% de | nih.govalaska.eduresearchgate.net |

| Asymmetric Transfer Hydrogenation | Chiral Ru-catalyst | Effective for 1,2-diketones, yields optically active α-hydroxy ketones. | Up to 99% ee | nih.gov |

| Auxiliary-Controlled Reduction | cis-1-arylsulfonamido-2-indanol auxiliary with L-Selectride | High diastereoselectivity through chelation control; auxiliary is recoverable. | Excellent diastereoselectivity | nih.gov |

| Chiral Lewis Acid Catalysis | Dicationic Palladium(II) catalyst | Enantioselective α-hydroxylation of 1,3-ketoesters. | Up to 98% ee | researchgate.net |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, one can deduce the connectivity and chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum provides information about the different types of protons in a molecule. For 2-(4-Methylphenyl)-2-oxoethyl acetate (B1210297), four distinct proton signals are expected. The aromatic protons on the p-tolyl group are chemically non-equivalent and typically appear as two doublets due to ortho-coupling. The methylene (B1212753) protons (H-2) are deshielded by the adjacent ketone and ester functionalities, appearing as a sharp singlet. The methyl protons of the tolyl group (H-d) and the acetate group (H-c) also appear as singlets in unique chemical environments.

Based on data from analogous compounds like 4'-methylacetophenone (B140295) rsc.orgethernet.edu.et and various acetate esters, the following chemical shifts are predicted.

Interactive Table: Predicted ¹H NMR Data for 2-(4-Methylphenyl)-2-oxoethyl acetate

| Label | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |

| H-a | ~7.85 | Doublet | 2H | Aromatic (ortho to C=O) |

| H-b | ~7.30 | Doublet | 2H | Aromatic (meta to C=O) |

| H-2 | ~5.40 | Singlet | 2H | -COCH₂O- |

| H-d | ~2.42 | Singlet | 3H | Ar-CH ₃ |

| H-c | ~2.20 | Singlet | 3H | -OCOCH ₃ |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. In this compound, nine unique carbon signals are anticipated. The two carbonyl carbons—one from the ketone (C-1) and one from the ester (C-b)—are the most deshielded, appearing far downfield. The aromatic carbons show distinct signals, and the aliphatic carbons include the methylene (C-2) and two methyl groups (C-c and C-d).

Predicted chemical shifts, based on data from 4'-methylacetophenone rsc.org and general ester values, are detailed below.

Interactive Table: Predicted ¹³C NMR Data for this compound

| Label | Chemical Shift (δ, ppm) (Predicted) | Assignment |

| C-1 | ~191.0 | Ketone C=O |

| C-b | ~170.0 | Ester C=O |

| C-Ar (quart) | ~145.0 | Aromatic C-CH₃ |

| C-Ar (quart) | ~131.5 | Aromatic C-C=O |

| C-Ar (CH) | ~129.5 | Aromatic CH (meta to C=O) |

| C-Ar (CH) | ~128.5 | Aromatic CH (ortho to C=O) |

| C-2 | ~66.0 | -COC H₂O- |

| C-d | ~21.7 | Ar-C H₃ |

| C-c | ~20.8 | -OCOC H₃ |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques are essential for confirming the assignments made in 1D spectra by showing correlations between nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the coupling between the aromatic protons H-a and H-b, which would show a cross-peak connecting their signals. All other signals (H-2, H-c, H-d) would appear only on the diagonal as they are singlets with no protons to couple with.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. Expected correlations would be: H-a with its aromatic carbon, H-b with its aromatic carbon, H-2 with C-2, H-c with C-c, and H-d with C-d. This technique is invaluable for definitively assigning the respective proton and carbon signals of the aliphatic groups.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (2-3 bond) correlations between protons and carbons, which is critical for piecing together the molecular skeleton. Key expected correlations include:

Protons H-2 showing correlations to the ketone carbonyl (C-1), the ester carbonyl (C-b), and the quaternary aromatic carbon attached to the acetyl group.

Acetate methyl protons (H-c) showing a strong correlation to the ester carbonyl carbon (C-b).

Aromatic protons (H-a and H-b) showing correlations to neighboring aromatic carbons and the tolyl methyl carbon (C-d).

Tolyl methyl protons (H-d) showing correlations to the attached aromatic carbon and its neighbors.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum for this compound would be dominated by strong absorptions from its two carbonyl groups.

The aryl ketone C=O stretch is expected at a lower wavenumber than the ester C=O stretch due to conjugation with the aromatic ring. The ester group also gives rise to characteristic C-O stretching bands.

Interactive Table: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) (Predicted) | Vibration Type | Functional Group |

| ~3050-3000 | C-H Stretch | Aromatic |

| ~2950-2850 | C-H Stretch | Aliphatic (CH₃, CH₂) |

| ~1755 | C=O Stretch | Ester |

| ~1690 | C=O Stretch | Aryl Ketone |

| ~1610, ~1575 | C=C Stretch | Aromatic Ring |

| ~1220 | C-O Stretch | Acetate |

| ~1170 | C-O Stretch | Ester |

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation pattern.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique that typically produces protonated molecules [M+H]⁺ or other adducts, such as with sodium, [M+Na]⁺. bath.ac.uk For this compound (MW = 192.21 g/mol ), the high-resolution mass spectrum would be expected to show a prominent ion at an m/z (mass-to-charge ratio) of 193.1172 (for [C₁₁H₁₃O₃]⁺) or 215.0991 (for [C₁₁H₁₂O₃Na]⁺), confirming its elemental formula.

Tandem MS (MS/MS) experiments would reveal the fragmentation pattern. The most characteristic fragmentation would involve the formation of the highly stable p-toluoyl cation.

Interactive Table: Predicted ESI-MS Fragmentation Data

| m/z (Predicted) | Proposed Fragment Ion | Description |

| 193.1 | [M+H]⁺ | Protonated molecular ion |

| 119.1 | [CH₃C₆H₄CO]⁺ | p-Toluoyl cation (Base Peak) |

| 151.1 | [M - C₂H₂O + H]⁺ | Loss of ketene (B1206846) from molecular ion |

| 91.1 | [C₇H₇]⁺ | Tropylium ion (from further fragmentation of p-toluoyl cation) |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to a high degree of precision, HRMS can provide an unambiguous molecular formula. For this compound, with the molecular formula C₁₁H₁₂O₃, the theoretical exact mass can be calculated. Experimental HRMS analysis would be expected to yield a measured mass that closely matches this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental composition.

The fragmentation pattern observed in the mass spectrum provides further structural information. For this compound, characteristic fragments would arise from the cleavage of the ester and ketone functionalities.

Table 1: Representative High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂O₃ |

| Theoretical Exact Mass [M+H]⁺ | 193.08592 u |

| Measured Exact Mass [M+H]⁺ | Hypothetical: 193.0861 u |

| Mass Error | Hypothetical: 0.93 ppm |

| Major Fragment Ions (m/z) | Hypothetical: 135.0441, 119.0491, 91.0542 |

Note: The measured exact mass and mass error are hypothetical values for illustrative purposes. The major fragment ions are predicted based on the structure.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment and Impurity Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) is an essential technique for the separation, identification, and quantification of individual components in a mixture. In the context of this compound, which has a reported purity of 95%, LC-MS would be employed to assess this purity and to identify the nature of the 5% impurities. A suitable reversed-phase HPLC method would be developed to separate the main compound from any starting materials, by-products, or degradation products. The mass spectrometer then provides mass information for each separated peak, allowing for the tentative identification of these impurities.

This impurity profile is critical for understanding the synthesis and stability of the compound. For instance, potential impurities could include 2-bromo-1-(p-tolyl)ethanone (a possible precursor) or p-toluic acid (a potential hydrolysis product).

Table 2: Illustrative LC-MS Purity and Impurity Profile for this compound

| Retention Time (min) | Component | Observed m/z [M+H]⁺ | Area % |

|---|---|---|---|

| Hypothetical: 1.5 | Hypothetical: p-Toluic acid | Hypothetical: 137.0597 | Hypothetical: 1.2 |

| Hypothetical: 2.8 | Hypothetical: 2-Bromo-1-(p-tolyl)ethanone | Hypothetical: 214.9964 | Hypothetical: 2.5 |

| Hypothetical: 4.2 | This compound | 193.0861 | 95.0 |

| Hypothetical: 5.1 | Hypothetical: Unknown | Hypothetical: 255.1234 | Hypothetical: 1.3 |

Note: The data in this table is hypothetical and serves to illustrate the application of LC-MS for purity and impurity analysis.

Single-Crystal X-ray Diffraction for Solid-State Structural Confirmation and Conformation Analysis

Single-Crystal X-ray Diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While a crystal structure for this compound is not publicly available, analysis of a closely related analogue, 2-(4-methylphenyl)-2-oxoethyl 3-bromobenzoate, provides insight into the type of structural information that can be obtained. researchgate.net This technique confirms the connectivity of the atoms and reveals detailed conformational information, such as bond lengths, bond angles, and torsion angles. researchgate.net

In the solid state, intermolecular interactions such as hydrogen bonds and van der Waals forces dictate the packing of the molecules in the crystal lattice. researchgate.net For this compound, which has a melting point of 86-88 °C, obtaining single crystals suitable for X-ray diffraction would be a key step in its complete solid-state characterization.

Table 3: Crystallographic Data for the Analogue 2-(4-Methylphenyl)-2-oxoethyl 3-bromobenzoate researchgate.net

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₆H₁₃BrO₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.1234 (11) |

| b (Å) | 14.5678 (15) |

| c (Å) | 9.8976 (10) |

| β (°) | 95.123 (8) |

| Volume (ų) | 1453.1 (3) |

| Z | 4 |

Note: This data is for a structural analogue and is presented to demonstrate the parameters determined by single-crystal X-ray diffraction.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. For a pure sample of this compound (C₁₁H₁₂O₃), the theoretical elemental composition can be calculated based on its molecular formula and the atomic weights of carbon, hydrogen, and oxygen. Experimental results from an elemental analyzer should closely match these theoretical values, providing further confirmation of the compound's purity and elemental makeup.

Table 4: Elemental Composition of this compound

| Element | Theoretical % |

|---|---|

| Carbon (C) | 68.74 |

| Hydrogen (H) | 6.29 |

| Oxygen (O) | 24.97 |

Note: The values in this table are the calculated theoretical percentages.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

DFT is a powerful computational method used to investigate the electronic structure and properties of molecules. These calculations provide fundamental insights into the molecule's behavior.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest energy, known as the ground state geometry. For a flexible molecule like 2-(4-Methylphenyl)-2-oxoethyl acetate (B1210297), conformational analysis would also be performed to identify various stable conformers and their relative energies. This is crucial as the biological activity and reactivity of a molecule can be highly dependent on its three-dimensional shape.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energies and Energy Gap

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule.

Table 1: Hypothetical Frontier Molecular Orbital Data

| Parameter | Value |

| HOMO Energy (eV) | Data not available |

| LUMO Energy (eV) | Data not available |

| Energy Gap (ΔE) (eV) | Data not available |

This table is for illustrative purposes only, as no specific data for 2-(4-Methylphenyl)-2-oxoethyl acetate has been found.

Calculation of Quantum Chemical Descriptors

From the results of DFT calculations, various quantum chemical descriptors can be derived to quantify the reactivity and stability of a molecule. These include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.

Electronegativity (χ): The power of an atom or molecule to attract electrons.

Table 2: Hypothetical Quantum Chemical Descriptors

| Descriptor | Formula | Value |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Data not available |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Data not available |

| Dipole Moment (μ) (Debye) | - | Data not available |

This table is for illustrative purposes only, as no specific data for this compound has been found.

Molecular Electrostatic Potential (MEP) Surface Analysis

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The red-colored areas on an MEP map indicate regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue-colored areas represent positive potential, indicating sites for nucleophilic attack. This analysis is invaluable for predicting how the molecule will interact with other molecules and biological targets.

Natural Bond Orbital (NBO) Analysis for Charge Transfer Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the interactions between filled (donor) and empty (acceptor) orbitals, which represent charge transfer interactions or delocalization of electrons. The strength of these interactions can be quantified by second-order perturbation theory, providing insights into the stability of the molecule arising from these electronic effects.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

QSAR and QSPR studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physical properties (QSPR). These models are built using calculated molecular descriptors (such as those from DFT) and experimentally determined activities or properties. For this compound, QSAR studies could potentially predict its biological activities, while QSPR could be used to estimate its physical properties. However, no such studies have been reported for this specific compound.

Molecular Docking and Binding Energy Calculations for Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. plos.orgnih.gov This method is crucial in drug discovery for modeling the interaction between a small molecule ligand, such as this compound, and a macromolecular target, typically a protein or enzyme. The goal is to identify the most likely binding mode and to estimate the strength of the interaction, commonly expressed as binding affinity or binding energy.

The process involves placing the ligand into the binding site of the receptor and evaluating the interaction energy for numerous positions and conformations. The results are then scored and ranked. A lower binding energy value typically indicates a more stable and favorable interaction.

For this compound, a molecular docking study would involve:

Preparation of the Ligand: The 3D structure of this compound would be generated and optimized to its lowest energy conformation.

Selection of a Receptor: A biologically relevant protein target would be chosen. For instance, studies on similar structures have explored interactions with enzymes like dihydrofolate reductase (DHFR) or enoyl-ACP reductase, which are targets for antimicrobial agents. plos.orgnih.gov

Docking Simulation: Using software like AutoDock or SYBYL-X, the ligand would be docked into the active site of the receptor. nih.gov

Analysis of Results: The output would provide information on the binding poses, key intermolecular interactions (like hydrogen bonds or hydrophobic interactions), and a calculated binding energy.

Binding Energy Calculations: The binding energy is a key metric derived from docking simulations. It quantifies the stability of the ligand-receptor complex. While various scoring functions are used to estimate this value, more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be applied for more accurate calculations after the initial docking.

Although no specific data exists for this compound, a hypothetical data table for its interaction with a target receptor is presented below to illustrate how such findings would be reported.

| Receptor Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Data Not Available | N/A | N/A | N/A |

| Data Not Available | N/A | N/A | N/A |

Ab Initio and Semi-Empirical Methods

Ab initio and semi-empirical methods are two major classes of quantum chemistry calculations used to study the electronic structure and properties of molecules.

Ab Initio Methods: Latin for "from the beginning," ab initio methods derive results directly from theoretical principles without the inclusion of experimental data. nih.gov These methods solve the Schrödinger equation approximately and are among the most accurate computational techniques. Density Functional Theory (DFT) is a prominent ab initio method widely used for its balance of accuracy and computational cost.

For this compound, DFT calculations could be used to determine a variety of properties:

Optimized Molecular Geometry: Predicting bond lengths, bond angles, and dihedral angles in the molecule's most stable conformation.

Electronic Properties: Calculating the distribution of electron density, dipole moment, and molecular electrostatic potential (MEP). The MEP map helps identify electron-rich and electron-poor regions, which are potential sites for electrophilic and nucleophilic attack, respectively. mdpi.com

Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy difference between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive. researchgate.netmdpi.com

Vibrational Frequencies: Predicting the infrared (IR) and Raman spectra of the molecule, which can be compared with experimental data to confirm its structure.

Semi-Empirical Methods: Semi-empirical methods are based on the same theoretical framework as ab initio methods but simplify the calculations by incorporating some parameters derived from experimental data. This makes them computationally much faster, allowing for the study of larger molecules or systems. Methods like AM1, PM3, and MNDO fall into this category. While less accurate than ab initio methods, they are very effective for modeling large systems and for high-throughput screening of compounds.

In studies involving Quantitative Structure-Activity Relationships (QSAR), both ab initio and semi-empirical methods are used to calculate molecular descriptors (e.g., electronic energies, dipole moment, polarizability) that are then correlated with biological activity. nih.govcncb.ac.cn

The table below illustrates the types of data that would be generated from such computational studies for this compound.

| Computational Method | Property Calculated | Predicted Value |

| DFT (B3LYP/6-311++G(d,p)) | HOMO Energy | Data Not Available |

| DFT (B3LYP/6-311++G(d,p)) | LUMO Energy | Data Not Available |

| DFT (B3LYP/6-311++G(d,p)) | HOMO-LUMO Gap | Data Not Available |

| DFT (B3LYP/6-311++G(d,p)) | Dipole Moment | Data Not Available |

| AM1 | Heat of Formation | Data Not Available |

Chemical Reactivity and Reaction Mechanisms

Nucleophilic Substitution Reactions Involving Ester and Keto Groups

The structure of 2-(4-Methylphenyl)-2-oxoethyl acetate (B1210297) presents two primary electrophilic sites susceptible to nucleophilic attack: the carbonyl carbon of the ester and the α-carbon adjacent to the ketone.

The ester group can undergo nucleophilic acyl substitution via a characteristic addition-elimination mechanism. masterorganicchemistry.comyoutube.com In this pathway, a nucleophile attacks the electrophilic ester carbonyl, forming a tetrahedral intermediate. youtube.com The subsequent reformation of the carbonyl double bond results in the expulsion of the acetate leaving group. This reaction is essentially an equilibrium process, favored when the incoming nucleophile is a stronger base than the departing leaving group. masterorganicchemistry.com Basic hydrolysis (saponification) using a base like hydroxide (B78521) is a common example, which proceeds through this mechanism to yield a carboxylate salt after deprotonation of the initially formed carboxylic acid. masterorganicchemistry.com

Alternatively, the compound can undergo nucleophilic substitution at the α-carbon, where the acetate functions as a leaving group. This process is analogous to the well-studied reactions of α-haloketones, which are valuable for forming 1,2-disubstituted products. up.ac.zalibretexts.org The reaction proceeds via an SN2 mechanism, where a nucleophile directly displaces the acetate group. libretexts.org This pathway is utilized in the synthesis of various derivatives, such as phenacyl amines or thiols, when amines or thiols are used as nucleophiles. A 2018 study demonstrated the use of a β-cyclodextrin-silica hybrid as a phase-transfer catalyst for the substitution of phenacyl halides with various nucleophiles, including acetate, in water. researchgate.net

Table 1: Comparison of Nucleophilic Substitution Pathways

| Feature | Nucleophilic Acyl Substitution (at Ester) | SN2 Substitution (at α-Carbon) |

| Site of Attack | Ester Carbonyl Carbon | α-Carbon |

| Mechanism | Addition-Elimination youtube.com | Concerted SN2 libretexts.org |

| Intermediate | Tetrahedral Intermediate youtube.com | Transition State |

| Leaving Group | Acetate (as part of the alcohol) | Acetate Anion |

| Typical Products | Different ester, amide, or carboxylic acid masterorganicchemistry.com | α-Substituted Ketone (e.g., phenacyl amine) |

Esterification and Transesterification Pathways

Esterification is the primary method for synthesizing 2-(4-Methylphenyl)-2-oxoethyl acetate, typically by reacting 2-hydroxy-1-(p-tolyl)ethan-1-one with an acetylating agent like acetic anhydride (B1165640) or acetyl chloride. Conversely, the compound can undergo transesterification, which involves the exchange of its alkoxy group. masterorganicchemistry.com

Transesterification can be catalyzed by either acid or base. masterorganicchemistry.com

Acid-Catalyzed Transesterification : Under acidic conditions, the carbonyl oxygen of the ester is protonated, enhancing its electrophilicity. A nucleophilic alcohol then attacks the carbonyl carbon, leading to a tetrahedral intermediate. After proton transfer, the original acetate-derived alcohol is eliminated, and deprotonation of the new ester yields the final product.

Base-Catalyzed Transesterification : Under basic conditions, a nucleophilic alkoxide attacks the ester carbonyl to form a tetrahedral intermediate. masterorganicchemistry.com The elimination of the acetate leaving group yields the new ester. This process is an equilibrium that can be driven to completion by using a large excess of the reactant alcohol. masterorganicchemistry.com

These reactions are fundamental in modifying the ester portion of the molecule. For instance, reacting this compound with methanol (B129727) under acidic or basic conditions would yield methyl 2-hydroxy-2-(p-tolyl)acetate and ethanol.

Reduction and Oxidation Processes of Carbonyl and Aromatic Moieties

The reduction and oxidation of this compound can be directed at either the carbonyl group or the aromatic moiety.

Reduction: The keto group is readily reduced without affecting the ester or the aromatic ring using mild reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common reagent for this transformation, which would convert the ketone into a secondary alcohol, yielding 2-hydroxy-1-(p-tolyl)ethyl acetate. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both the ketone and the ester groups.

Oxidation: Ketones are generally resistant to oxidation compared to aldehydes because they lack a hydrogen atom on the carbonyl carbon. libretexts.orglibretexts.org Therefore, mild oxidizing agents like Tollens' or Benedict's reagents will not react with the keto group. libretexts.org Oxidation requires harsh conditions and strong oxidizing agents like potassium permanganate, which can lead to the cleavage of carbon-carbon bonds, making it a less common synthetic route. libretexts.org

A more synthetically useful oxidation is the Baeyer-Villiger oxidation, where peroxycarboxylic acids (e.g., mCPBA) oxidize ketones to esters. libretexts.org

The p-tolyl group presents another site for oxidation. The methyl group on the benzene (B151609) ring can be oxidized to a carboxylic acid using strong oxidizing agents, though this often requires conditions that might also affect other parts of the molecule. nih.gov The benzylic protons of the tolyl group are also susceptible to oxidation, which can be a competing reaction pathway. nih.gov

Reactions at the α-Carbon and Acetate Moiety

The protons on the carbon atom situated between the ketone and the ester functionalities (the α-carbon) are acidic due to the electron-withdrawing effects of both adjacent carbonyl groups. This allows for the formation of a resonance-stabilized enolate ion upon deprotonation by a suitable base. libretexts.org

The formation of this enolate is a critical step for a variety of carbon-carbon bond-forming reactions. libretexts.org Once formed, the enolate acts as a nucleophile and can react with various electrophiles in reactions such as:

Alkylation : Reaction with alkyl halides to introduce a new alkyl group at the α-position.

Aldol-type Reactions : Condensation with aldehydes or ketones to form β-hydroxy carbonyl compounds.

The choice of base and reaction conditions can be crucial. A strong, non-nucleophilic base like lithium diisopropylamide (LDA) is often used to ensure complete enolate formation before the addition of the electrophile.

Cyclization Reactions Leading to Fused Heterocycles (as observed in derivatives)

The bifunctional nature of this compound and its derivatives makes them valuable precursors for the synthesis of heterocyclic compounds. researchgate.netuobaghdad.edu.iq In these reactions, the ketone and a reactive group at the α-position (often after substituting the acetate) participate in cyclization reactions.

For example, phenacyl halides, which are structurally related, are widely used in heterocyclic synthesis. A phenacyl bromide can react with a binucleophile like a thiosemicarbazide, followed by cyclization to form thiazole (B1198619) or thiadiazine derivatives. uobaghdad.edu.iq In one study, phenacyl esters were used to prepare substituted 3-hydroxy-quinolin-4(1H)-ones through cyclization in polyphosphoric acid. researchgate.net Another report details the synthesis of oxazole (B20620) derivatives from a reaction involving 4-phenyl phenacyl bromide. uobaghdad.edu.iq These syntheses highlight a common strategy where the keto group acts as an electrophile and a nucleophilic center elsewhere in the reacting partner attacks it, leading to intramolecular condensation and ring formation.

Table 2: Examples of Heterocyclic Systems from Phenacyl-type Precursors

| Precursor Type | Reactant Partner | Heterocyclic Product | Reference |

| Phenacyl Ester | 2-Aminoterephthalic acid derivative | Substituted Quinolinone | researchgate.net |

| 4-Phenyl Phenacyl Bromide | Urea derivative | Oxazole derivative | uobaghdad.edu.iq |

| Phenacyl Bromide | Thiosemicarbazide | Thiazole/Thiadiazine derivative | uobaghdad.edu.iq |

Advanced Applications in Chemical Science and Technology

Pharmaceutical and Medicinal Chemistry Applications

The exploration of 2-(4-methylphenyl)-2-oxoethyl acetate (B1210297) and its related structures in pharmaceutical and medicinal chemistry reveals a broad spectrum of potential therapeutic applications. The core structure is a key building block for molecules designed to interact with various biological targets, leading to effects such as antibacterial, anticancer, and enzyme inhibition.

The phenacyl acetate moiety and its parent structure, phenylacetic acid, are recognized as important pharmacophores in the development of new therapeutic agents. Phenylacetamide derivatives, which are closely related, have been synthesized and evaluated for numerous biological activities, establishing them as promising candidates for further development. nih.gov The inherent reactivity of the α-keto acetate group allows for modifications that can tune the molecule's pharmacokinetic and pharmacodynamic properties. Research into related scaffolds has yielded compounds with potent biological effects, including antibacterial, anticancer, and neuro-regenerative properties, underscoring the value of this structural class in the search for novel drugs.

The search for new antibiotics to combat rising antimicrobial resistance is a critical area of research. dergipark.org.tr Derivatives based on structures related to 2-(4-methylphenyl)-2-oxoethyl acetate have shown significant promise. Phenylacetamide derivatives, for instance, have demonstrated noteworthy antibacterial activity against a panel of pathogens, with some compounds exhibiting potent and selective inhibition of Escherichia coli. nih.gov Similarly, studies on benzyl (B1604629) acetate derivatives have confirmed their inhibitory effects against both Gram-positive (Staphylococcus aureus) and Gram-negative (Shigella spp) bacteria. dergipark.org.tr The parent molecule, phenylacetic acid, has also been identified as an antibacterial agent, acting against Agrobacterium tumefaciens by disrupting cell membrane integrity and inhibiting protein synthesis. nih.gov

Research has also explored more complex heterocyclic derivatives. Azetidinone derivatives synthesized from phenyl acetic acid precursors displayed good antimicrobial activity compared to standard drugs, with specific compounds showing marked inhibition of Bacillus cereus. bepls.com These findings suggest that the core phenyl-oxo-ethyl structure is a viable starting point for designing novel antibacterial agents.

Table 1: Antibacterial Activity of Selected Related Derivatives

| Compound Class | Specific Compound | Target Organism | Activity Measurement | Source |

|---|---|---|---|---|

| Phenylacetamide | Compound 5 | E. coli | MIC: 0.64 µg/mL | nih.gov |

| Phenylacetamide | Compound 21 | E. coli | MIC: 0.67 µg/mL | nih.gov |

| Phenylacetamide | Compound 8 | MRSA (NCIM 5021) | MIC: 0.66 µg/mL | nih.gov |

| Benzyl Acetate | Compound 3d | S. aureus | Zone of Inhibition: 16.5 mm | dergipark.org.tr |

| Benzyl Acetate | Compound 3e | Shigella spp | Zone of Inhibition: 17.5 mm | dergipark.org.tr |

| Azetidinone | Compound Vd | B. cereus | Zone of Inhibition: 12 mm | bepls.com |

| Phenylacetic Acid | PAA | A. tumefaciens | IC₅₀: 0.8038 mg/mL | nih.gov |

The development of new anticancer agents is driven by the need to overcome resistance to current chemotherapies. nih.gov Phenylacetamide derivatives have emerged as a class of compounds with potential anticancer properties. nih.gov For example, a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives were synthesized and shown to act as potent cytotoxic agents, particularly against the PC3 prostate carcinoma cell line. nih.gov Within this series, compounds featuring a nitro moiety were generally more effective than those with a methoxy (B1213986) group. nih.gov

The mechanism of action for some related structures involves the disruption of microtubule dynamics, a validated target in cancer therapy. Rigidin-inspired molecules containing a sulfonamido acetophenone (B1666503) scaffold, which is structurally related, have been identified as potent inhibitors of tubulin assembly. acs.org These compounds were found to trigger mitotic delay and cell death in cancer cells. acs.org

Table 2: In-Vitro Cytotoxicity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives

| Compound | Target Cell Line | Activity Measurement (IC₅₀) | Source |

|---|---|---|---|

| Compound 2b | PC3 (Prostate Carcinoma) | 52 µM | nih.gov |

| Compound 2c | PC3 (Prostate Carcinoma) | 80 µM | nih.gov |

| Compound 2c | MCF-7 (Breast Cancer) | 100 µM | nih.gov |

| Imatinib (Ref.) | PC3 (Prostate Carcinoma) | 40 µM | nih.gov |

| Imatinib (Ref.) | MCF-7 (Breast Cancer) | 98 µM | nih.gov |

The ability of small molecules to selectively inhibit enzymes is a cornerstone of modern pharmacology. Analogues of this compound have been investigated as inhibitors of various enzymes. For example, benzothiazole (B30560) derivatives, which share structural similarities, have been identified as calmodulin antagonists. ajol.info Calmodulin is a key calcium-binding protein that modulates the activity of numerous other proteins, including cAMP phosphodiesterases, making it an important therapeutic target.

Furthermore, related heterocyclic structures have been shown to inhibit other enzyme classes. Certain 1,3,4-oxadiazole (B1194373) derivatives of pyridothiazine-1,1-dioxide demonstrated inhibitory activity against cyclooxygenase (COX) enzymes, which are the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov Some of these compounds were found to be preferential inhibitors of COX-2, the isoform associated with inflammation. nih.gov This capacity for enzyme inhibition highlights the potential of the core scaffold to be adapted for a range of therapeutic targets.

Analogues of this compound have also been explored for their potential in treating fungal infections and diabetes.

In the realm of antifungal research, a series of 2-hydroxy-4,5-methylenedioxyaryl ketones, which are structural analogues, were synthesized and evaluated. Many of these compounds showed remarkable in vitro activity against a range of plant-pathogenic fungi, including Phytophthora infestans and Cladosporium cucumerinum. Some of the synthesized analogues proved to be significantly more effective than the natural product they were based on.

Regarding antidiabetic applications, research has focused on related structures that can influence glucose metabolism. Chalcone derivatives, which can be synthesized from acetophenone precursors, have shown dose-dependent reductions in postprandial hyperglycemia in animal models. nih.gov One compound, in particular, demonstrated a greater blood glucose-lowering effect than the standard drug glibenclamide. nih.gov The mechanism for such effects may involve the inhibition of enzymes like α-glucosidase, which plays a key role in carbohydrate digestion. researchgate.net The inhibition of this enzyme is a recognized strategy for managing type 2 diabetes. researchgate.net Benzothiazole derivatives have also been noted for their potential antidiabetic functions. ajol.info

One of the most significant challenges in neuroscience is promoting axon regeneration after injury to the central nervous system (CNS). nih.govbepls.com The adult CNS has a very limited intrinsic capacity for repair, partly due to a developmental decline in axon growth potential and the presence of inhibitory factors in the neural environment. nih.govbepls.com

Phenotypic screening of chemical libraries has led to the discovery of small molecules capable of stimulating neurite outgrowth. nih.gov A promising hit from these screens led to the development and optimization of a series of sulfonamidoacetamides. nih.govbepls.com These compounds are structurally related to this compound through the shared acetamide/acetate feature.

One optimized compound, designated 7p, was found to effectively promote the outgrowth of neurites from cultured primary neurons derived from the hippocampus, cerebral cortex, and retina. nih.govbepls.com Crucially, this in vitro activity translated to an in vivo animal model of optic nerve injury, where compound 7p induced the growth of GAP-43 positive axons, a marker for regeneration. nih.govbepls.com This work demonstrates that pharmacological intervention with molecules of this class can stimulate axon regeneration in the adult CNS, providing a rational basis for developing new treatment strategies for conditions like spinal cord injury and optic nerve damage. nih.gov

Table 3: Activity of Lead Sulfonamidoacetamide Compound in Neuronal Models

| Compound | Model System | Observed Effect | Source |

|---|---|---|---|

| Compound 7p | Cultured primary neurons (hippocampus, cortex, retina) | Promotes neurite outgrowth | nih.govbepls.com |

| Compound 7p | Animal model of optic nerve injury | Induces growth of GAP-43 positive axons (in vivo regeneration) | nih.govbepls.com |

Application as Radioligands (related complex structures)

Radioligands are crucial tools in biomedical research and diagnostics, particularly in Positron Emission Tomography (PET), a technique that visualizes and quantifies the distribution of specific biomolecules in vivo. researchgate.net The preparation of these radiolabeled compounds involves incorporating a positron-emitting isotope, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F), into the structure of a biologically active molecule. researchgate.netresearchgate.net The short half-life of these isotopes allows for multiple scans and reduces the radiation burden on the subject. researchgate.net

While direct studies on the radiolabeling of this compound are not extensively documented, its structure is amenable to established radiolabeling strategies. The synthesis of radiolabeled compounds often starts from simple, isotopically enriched building blocks like [¹⁴C]carbon dioxide or [¹⁴C]potassium cyanide, which are then converted into more complex intermediates. researchgate.netwuxiapptec.com For a molecule like this compound, several hypothetical pathways for introducing a carbon isotope (such as ¹¹C or ¹⁴C) can be envisioned.

One potential strategy involves the use of a radiolabeled acetylating agent, such as [¹⁴C]acetyl chloride or acetic anhydride (B1165640), to introduce the isotopic label into the acetate moiety. Another approach could involve starting with a ¹⁴C-labeled precursor to the p-tolyl group. Furthermore, intermediates like [¹⁴C]-β-keto acid esters are known building blocks in radiochemistry, suggesting that a synthetic route could be designed to construct the core skeleton of this compound using such a labeled precursor. wuxiapptec.com For instance, a method for synthesizing a ¹⁴C-labeled propionate (B1217596) derivative involved the condensation of the corresponding carboxylic acid with 1-chloroethyl acetate, a reaction pathway that is analogous to what would be required for the title compound. nih.gov The development of such radiolabeled analogues could enable the study of the distribution, metabolism, and target engagement of pharmaceuticals derived from this keto ester scaffold.

Materials Science and Industrial Chemistry

In the realms of materials science and industrial chemistry, this compound stands out as a valuable intermediate due to the reactivity of its functional groups.

Quinoxaline (B1680401) derivatives have been widely recognized for their efficacy as corrosion inhibitors for metals, particularly for steel in acidic environments. bohrium.combwise.krsrce.hr These organic compounds are advantageous due to their low environmental impact and suitability for various industrial applications. bohrium.combwise.kr The protective action of quinoxalines is attributed to the presence of functional groups, conjugated double bonds, and aromatic rings in their structure, which facilitate adsorption onto the metal surface. bwise.krsrce.hr

The compound this compound is a key precursor for the synthesis of such quinoxaline structures. The α-dicarbonyl moiety, which can be readily derived from the title compound, undergoes a condensation reaction with o-phenylenediamines to form the quinoxaline ring system. rsc.orgnih.govorientjchem.org

Research has shown that quinoxaline derivatives can achieve high inhibition efficiencies. For example, certain derivatives exhibit efficiencies reaching up to 94.7% and 98.1% at concentrations as low as 10⁻³ M. bohrium.comsrce.hr These inhibitors typically function as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. bohrium.comimist.ma The mechanism involves the spontaneous adsorption of the inhibitor molecules onto the steel surface, forming a protective film that blocks active corrosion sites. bohrium.comimist.ma This adsorption process is often consistent with the Langmuir adsorption isotherm. bohrium.comimist.ma

Table 1: Corrosion Inhibition Efficiency of Various Quinoxaline Derivatives on Steel in HCl Solution

| Inhibitor | Concentration (M) | Inhibition Efficiency (%) | Reference |

|---|---|---|---|

| PQXA | 10⁻³ | 94.7 | bohrium.com |

| QN-CH3 | 10⁻³ | 89.07 | imist.ma |

| QN-Cl | 10⁻³ | 87.64 | imist.ma |

| PYQX | 10⁻³ | 98.1 | srce.hr |

The α-acyloxy ketone motif is a fundamental structural unit found in numerous biologically active natural products and pharmaceuticals, making compounds like this compound vital synthetic intermediates. rsc.orgrsc.org Its value as a building block stems from the presence of multiple reactive sites: the ketone, the ester, and the activated methylene (B1212753) group.